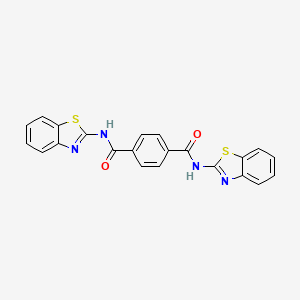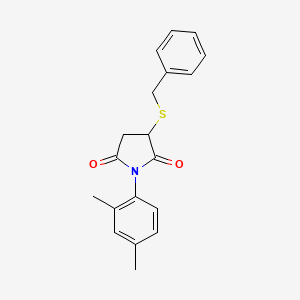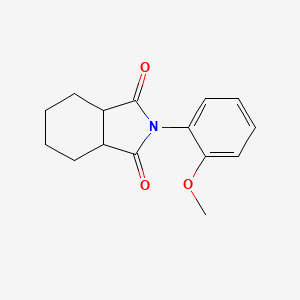![molecular formula C23H13F3N2O5 B5092625 4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid](/img/structure/B5092625.png)
4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid, also known as TFB-TICA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid is not yet fully understood. However, it is believed that this compound acts as a charge-transporting material, facilitating the movement of charges within the device. This is due to the presence of the cyano and vinyl groups, which provide a pathway for charge transport.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, it has been reported that this compound is non-toxic and biocompatible, making it a potential candidate for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, this compound is relatively expensive compared to other organic semiconductors, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid. These include the synthesis of new derivatives with improved properties, the investigation of its potential applications in biomedical and environmental fields, and the development of efficient and cost-effective synthesis methods.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of this compound.
Métodos De Síntesis
The synthesis of 4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid involves the reaction of 4-(1-cyano-2-vinyl)benzoic acid with 4-(2-nitro-4-(trifluoromethyl)phenoxy)benzaldehyde in the presence of a base catalyst. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid has shown potential in various scientific research applications, including organic electronics, optoelectronics, and photovoltaics. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors. In optoelectronics, this compound has been used as a sensitizer for dye-sensitized solar cells. In photovoltaics, this compound has been used as a hole-transporting material in perovskite solar cells.
Propiedades
IUPAC Name |
4-[(E)-1-cyano-2-[4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F3N2O5/c24-23(25,26)18-7-10-21(20(12-18)28(31)32)33-19-8-1-14(2-9-19)11-17(13-27)15-3-5-16(6-4-15)22(29)30/h1-12H,(H,29,30)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCGJIUUEBLOMF-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C(=O)O)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5092542.png)
![1-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5092546.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5092561.png)


![1-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5092573.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5092576.png)
![1-(4-chlorobenzyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5092591.png)


![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5092622.png)
![methyl 4-[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B5092632.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5092635.png)
![N-methyl-2-phenyl-N-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}ethanamine](/img/structure/B5092645.png)
